
2-(Trifluoromethyl)pyridine-4-boronic acid
Vue d'ensemble
Description
2-(Trifluoromethyl)pyridine-4-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2 . It has a molecular weight of 190.92 . The IUPAC name for this compound is 2-(trifluoromethyl)-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)pyridine-4-boronic acid is 1S/C6H5BF3NO2/c8-6(9,10)5-3-4(7(12)13)1-2-11-5/h1-3,12-13H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids, including 2-(Trifluoromethyl)pyridine-4-boronic acid, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)pyridine-4-boronic acid is a solid compound . It has a topological polar surface area of 53.4 Ų . The compound has one rotatable bond .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a related compound, is synthesized from 2-chloro-4-iodo-5-trifluoromethyl pyridine. Optimal conditions for high yield and purity have been identified (Liu Guoqua, 2014).
- Suzuki Cross-Coupling Reactions : 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, a similar compound, is used in Suzuki couplings with various (hetero)aryl bromides, achieving 46-95% yields. It demonstrates the utility of this class of compounds in organic synthesis (Batool et al., 2016).
Catalysis and Chemical Reactions
- Catalysis in Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful in peptide synthesis (Wang et al., 2018).
- Hydroboration of Pyridines : Organoborane compounds, including those with trifluoromethyl groups, are shown to catalyze 1,4-hydroboration of pyridines, revealing their significance in regioselective chemical transformations (Fan et al., 2015).
Applications in Material Science
- Electrolyte Additives in Lithium-Ion Cells : Boron trifluoride complexes, like pyridine boron trifluoride, have been used as electrolyte additives in lithium-ion cells, showing potential for enhancing cell performance (Nie et al., 2016).
Sensor Development
- Fluoride Ion Sensing : Pyridinium boranes, which may include trifluoromethyl groups, have been developed for colorimetric turn-on sensing of fluoride ions, demonstrating their application in environmental monitoring (Wade & Gabbaï, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-3-4(7(12)13)1-2-11-5/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLTVDZCKUNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669780 | |
| Record name | [2-(Trifluoromethyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyridine-4-boronic acid | |
CAS RN |
1093407-58-9 | |
| Record name | [2-(Trifluoromethyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
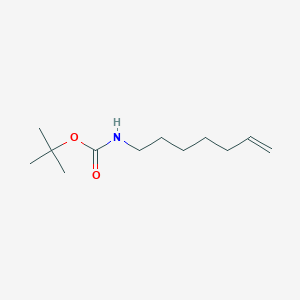
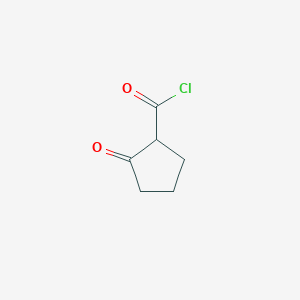

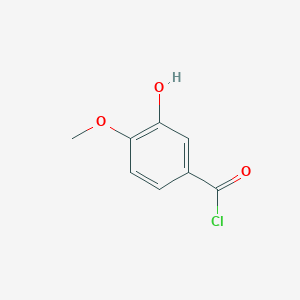

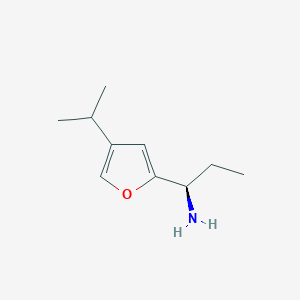
![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)
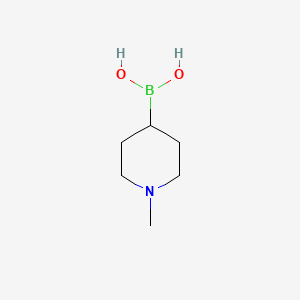


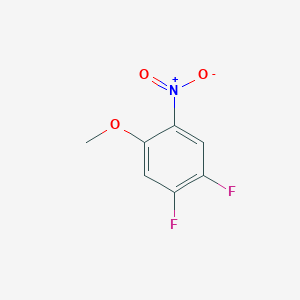
![ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1390185.png)
